molecular formula C12H6BrClN2 B12998589 4-(4-Bromophenyl)-2-chloronicotinonitrile

4-(4-Bromophenyl)-2-chloronicotinonitrile

Cat. No.: B12998589
M. Wt: 293.54 g/mol
InChI Key: JFOFZUFTEMPTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-chloronicotinonitrile is an organic compound that belongs to the class of halogenated aromatic nitriles. This compound is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the nicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-chloronicotinonitrile typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-chloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.

    Electrophilic Substitution: Aluminum chloride, iron(III) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-chloronicotinonitrile is unique due to its specific combination of bromine and chlorine atoms on the aromatic ring and nicotinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H6BrClN2

Molecular Weight

293.54 g/mol

IUPAC Name

4-(4-bromophenyl)-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C12H6BrClN2/c13-9-3-1-8(2-4-9)10-5-6-16-12(14)11(10)7-15/h1-6H

InChI Key

JFOFZUFTEMPTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.